N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O4S2/c1-7-16-18-12(25-7)15-9(20)6-24-13-19-17-10(23-13)5-14-11(21)8-3-2-4-22-8/h2-4H,5-6H2,1H3,(H,14,21)(H,15,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPYGLGVKFANCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}furan-2-carboxamide typically involves multi-step reactions. One common synthetic route includes:
Formation of 5-methyl-1,3,4-thiadiazole: This can be achieved by reacting thiosemicarbazide with acetic anhydride under reflux conditions.
Carbamoylation: The 5-methyl-1,3,4-thiadiazole is then reacted with chloroformate to form the carbamoyl derivative.
Thioether Formation: The carbamoyl derivative is reacted with a thiol compound to introduce the sulfanyl group.
Oxadiazole Ring Formation: The intermediate is then cyclized with hydrazine to form the 1,3,4-oxadiazole ring.
Furan-2-carboxamide Attachment: Finally, the oxadiazole derivative is coupled with furan-2-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the thiadiazole and oxadiazole rings can be reduced to amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
Chemistry
N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}furan-2-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structural features enable chemists to explore new synthetic pathways and develop novel compounds with potential applications in various domains.
Biology
In biological research, this compound is studied for its interactions with various biological targets. Its ability to modulate enzyme activity makes it a candidate for further investigations into its biological mechanisms. The compound has shown promising results in inhibiting specific enzymes involved in critical cellular processes.
Medicine
The compound's potential as an anticancer agent is particularly noteworthy. Research indicates that it may inhibit pathways involved in cancer cell proliferation by targeting specific molecular structures such as enzymes and receptors. Notably, studies have reported its effectiveness against various cancer cell lines:
| Cell Line | IC50 Value | Mechanism |
|---|---|---|
| HCT116 | 191.1 nM | VEGFR-2 inhibition |
| MCF7 | - | Induction of apoptosis |
| PC3 | - | ROS production |
| A549 | - | Cell cycle arrest |
Additionally, its antimicrobial properties have been explored:
| Pathogen | MIC Value | Mechanism |
|---|---|---|
| Staphylococcus epidermidis | 0.0078 μg/ml | DNA gyrase inhibition |
| Enterococcus faecalis | 0.125 μg/ml | Disruption of cell wall synthesis |
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Activity : In vitro studies showed that this compound effectively induced apoptosis in breast cancer cells (MCF7) and arrested the cell cycle in lung cancer cells (A549). The IC50 values suggest significant potency compared to standard chemotherapeutics.
- Antimicrobial Efficacy : Research indicated that this compound exhibited strong antibacterial activity against gram-positive bacteria such as Staphylococcus epidermidis and Ente
Mechanism of Action
The mechanism of action of N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its hybrid thiadiazole-oxadiazole scaffold. Below is a comparison with key analogues:
Key Observations:
- Heterocyclic Diversity : The target compound’s oxadiazole-furan system contrasts with benzothiazole () or 1,2-oxazole () substituents in analogues. This diversity may influence solubility, bioavailability, and target binding .
- Sulfanyl Linkers : The sulfanyl-acetic acid bridge is a common feature in analogues (e.g., ), suggesting its role in enhancing molecular flexibility and intermolecular interactions .
- Substituent Impact : The 5-methyl group on the thiadiazole ring is conserved across analogues (e.g., ), likely stabilizing the heterocyclic core and modulating electronic properties .
Physicochemical and Spectral Properties
Available data for analogues provide indirect insights:
Implications for the Target Compound:
Biological Activity
N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]methyl}furan-2-carboxamide is a complex organic compound that incorporates multiple heterocyclic structures. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound features a furan ring, a thiadiazole moiety, and an oxadiazole structure. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Thiadiazole Ring : Reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride.
- Formation of the Oxadiazole and Furan Rings : Cyclization reactions involving appropriate reagents to construct the oxadiazole and furan components.
- Final Coupling : Combining the intermediates to yield the target compound under controlled conditions.
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of halogen substitutions on the phenyl ring enhances antibacterial activity against Gram-positive bacteria. For example:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Derivative with p-chlorophenyl | Moderate against S. aureus | 62.5 |
| Derivative with oxygenated substituents | High against A. niger and C. albicans | 32–42 |
The mechanism often involves inhibition of cell wall synthesis or interference with metabolic pathways in microorganisms .
Anticancer Potential
The compound has shown promise as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation. Its mechanism of action is believed to involve binding to molecular targets such as DNA polymerases or other enzymes critical for cell division .
Case Studies
- Antifungal Activity : A study demonstrated that certain thiadiazole derivatives exhibited up to 66% inhibition against Candida albicans, comparable to standard antifungal agents like fluconazole .
- Antibacterial Screening : Compounds derived from this scaffold were tested against various strains, revealing significant activity against both Gram-positive and Gram-negative bacteria, with MIC values lower than those of conventional antibiotics .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways essential for microbial growth.
- Receptor Binding : It can modulate receptor activities that influence cellular signaling pathways related to cancer progression.
Q & A
Q. Table 1: Bioactivity Comparison of Structural Analogs
| Compound Substituent | Observed Activity (IC) | Reference |
|---|---|---|
| Thiadiazole + oxathiine | Anticancer (IC = 8 µM) | |
| Thiadiazole + trifluoromethyl | Antimicrobial (MIC = 2 µg/mL) |
Advanced: How to design a structure-activity relationship (SAR) study to enhance anticancer potency?
Methodological Answer:
- Substituent Variation: Systematically modify:
- Bioassay Screening: Evaluate cytotoxicity against panels (e.g., NCI-60) and correlate with substituent properties .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding to tubulin or topoisomerase II .
Advanced: What experimental approaches elucidate the compound’s mechanism of action against microbial targets?
Methodological Answer:
- Enzymatic Assays: Measure inhibition of bacterial dihydrofolate reductase (DHFR) or fungal cytochrome P450 .
- Time-Kill Studies: Assess bactericidal vs. bacteriostatic effects at varying concentrations .
- Resistance Profiling: Test against methicillin-resistant S. aureus (MRSA) with/without efflux pump inhibitors .
- Transcriptomics: Perform RNA-seq on treated E. coli to identify dysregulated pathways .
Advanced: How to validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via HPLC (e.g., half-life at pH 7.4 = 24 hrs) .
- Plasma Stability: Assess metabolite formation in human plasma using LC-MS .
- Thermal Analysis: Conduct DSC/TGA to determine decomposition temperature (>200°C indicates thermal stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
